molecular formula C16H15N3 B1295632 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- CAS No. 3380-84-5

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

Cat. No.: B1295632
CAS No.: 3380-84-5
M. Wt: 249.31 g/mol
InChI Key: MTYAQGYHCVXXRK-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is intrinsically linked to the broader exploration of β-carboline alkaloids that began in the mid-20th century. Early systematic investigations into this compound were documented in 1975, when researchers conducted synthesis and preliminary pharmacologic studies on 1-(4-pyridyl) derivatives, including the target compound and its 6-methoxy analog. These pioneering studies represented the first comprehensive examination of pyridyl-substituted tetrahydro-β-carbolines, establishing the foundation for subsequent research into this class of compounds.

The compound was synthesized through dehydrogenation processes applied to 1-(4-pyridyl)-1,2,3,4-tetrahydro-β-carboline, demonstrating the methodological approaches that were being developed during this period for the preparation of β-carboline derivatives. The historical significance of this compound extends beyond its initial synthesis, as it became a model system for understanding the chemical behavior and properties of substituted β-carbolines. The early research established that neither this preparation nor its methoxy derivative showed significant sedative, analgesic, or antidepressant activity in the doses employed, which contributed to the understanding of structure-activity relationships within the β-carboline family.

The development timeline of this compound reflects the broader evolution of heterocyclic chemistry research, particularly the growing interest in indole-containing alkaloids during the latter half of the 20th century. The systematic approach to synthesizing and characterizing this compound contributed to the establishment of standardized methodologies for β-carboline research. The compound's entry into chemical databases, including its assignment of CAS number 3380-84-5 and PubChem CID 201187, marked its formal recognition within the global chemical literature.

Classification Within β-Carboline Alkaloid Family

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- belongs to the extensive β-carboline alkaloid family, which represents a large group of natural and synthetic indole alkaloids characterized by varying degrees of aromaticity. The β-carboline scaffold, formally known as 9H-pyrido[3,4-b]indole, serves as the prototype for this entire class of compounds, consisting of a tricyclic structure that comprises an indole ring system ortho-fused to positions 3 and 4 of a pyridine ring.

Within the β-carboline classification system, this compound specifically belongs to the tetrahydro-β-carboline subfamily, distinguished by the saturation of the pyridine ring portion of the molecule. The tetrahydro designation indicates that positions 1, 2, 3, and 4 of the pyridine ring are saturated, creating a piperidine-like structure fused to the indole system. This structural modification significantly influences the compound's chemical properties, reactivity patterns, and biological activities compared to the fully aromatic β-carboline analogs.

The substitution pattern of this compound places it within the 1-aryl-β-carboline subclass, specifically featuring a 4-pyridyl substituent at the 1-position. This classification is particularly important as it distinguishes the compound from other common β-carboline derivatives that may bear different substituents or substitution patterns. The presence of the pyridyl group introduces additional nitrogen functionality to the molecule, creating a bis-nitrogen heterocyclic system that exhibits unique chemical and physical properties.

β-Carboline Classification Structural Features Example Compounds
Fully Aromatic Complete aromatic pyridine ring Norharman, Harman
Dihydro Partially saturated pyridine ring Dihydro-β-carbolines
Tetrahydro Fully saturated pyridine ring Target compound, Tryptoline
Substituted Variants Various substituents at different positions 1-Aryl, 6-Methoxy derivatives

The compound's position within the broader alkaloid classification system reflects its synthetic nature, as it does not occur naturally but represents a designed modification of the basic β-carboline framework. This synthetic origin places it among the numerous artificial β-carboline derivatives that have been developed for research purposes, distinguishing it from naturally occurring β-carbolines found in various plant families.

Nomenclature Systems and Chemical Identity

The nomenclature of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- reflects the complexity inherent in naming polycyclic nitrogen-containing heterocycles and demonstrates the evolution of chemical naming conventions. The systematic International Union of Pure and Applied Chemistry name provides a comprehensive description of the molecular structure, beginning with the core β-carboline framework designated as 9H-Pyrido(3,4-b)indole.

The systematic name incorporates several key structural descriptors that define the compound's identity. The "9H" designation indicates the position of the hydrogen atom on the nitrogen of the indole ring, while "Pyrido(3,4-b)indole" describes the fusion pattern between the pyridine and indole rings. The "1,2,3,4-tetrahydro" prefix specifies the saturation state of the pyridine ring, and "1-(4-pyridyl)" describes the substituent at position 1.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to chemical naming. The compound is also known as 1-(4-Pyridino)tetrahydronorharman, which relates it to the naturally occurring harman alkaloids while indicating its synthetic modification. This alternative name highlights the compound's relationship to the norharman structure, with the addition of the 4-pyridyl substituent and the tetrahydro modification.

Nomenclature System Name Reference
IUPAC Systematic 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- Primary
Alternative Common 1-(4-Pyridino)tetrahydronorharman Descriptor
Database Identifier PubChem CID 201187 Registry
Chemical Registry CAS 3380-84-5 International

The molecular formula C16H15N3 provides essential information about the compound's composition, indicating the presence of 16 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms. This formula distinguishes it from related β-carboline derivatives and provides a basis for molecular weight calculations and elemental analysis. The calculated molecular weight of 249.31 grams per mole serves as a fundamental physical property for identification and quantification purposes.

The compound's chemical identity is further established through its Beilstein Registry Number 0618882, which provides an additional layer of chemical identification within specialized databases. This numbering system offers researchers alternative pathways for accessing chemical information and ensures comprehensive documentation across multiple chemical information systems.

Research Significance in Heterocyclic Chemistry

The research significance of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- extends across multiple domains of heterocyclic chemistry, serving as both a synthetic target and a model compound for understanding complex nitrogen-containing ring systems. The compound's unique structural features make it an important subject for investigating the chemical behavior of fused heterocyclic systems, particularly those containing both indole and pyridine functionalities.

In the context of synthetic methodology development, this compound has contributed to the advancement of several important synthetic transformations. The Pictet-Spengler reaction, which represents one of the most widely used routes to access β-carbolines, has been extensively studied using this compound as a model system. The reaction proceeds through condensation between tryptamine derivatives and aldehydes, followed by cyclization to form the tetrahydro-β-carboline framework. The successful application of this methodology to the synthesis of the target compound has provided valuable insights into reaction optimization and substrate scope.

The compound's role in advancing electrochemical synthesis methods represents another significant contribution to heterocyclic chemistry research. Recent studies have demonstrated the application of electrochemical conditions for the synthesis of tetrahydro-β-carboline derivatives, including the target compound, using deep eutectic solvents as reaction media. These green chemistry approaches have shown promise for improving reaction efficiency while reducing environmental impact, establishing the compound as a test case for sustainable synthetic methodologies.

Research into oxidative transformations has utilized this compound to understand the conversion of tetrahydro-β-carbolines to fully aromatic β-carboline systems. Various oxidizing agents, including ammonium persulfate, trichloroisocyanuric acid, and copper salts, have been evaluated for their effectiveness in promoting these transformations. The systematic study of these oxidation reactions using the target compound has contributed to the development of general protocols for β-carboline synthesis and functionalization.

Research Application Methodology Significance
Synthetic Target Pictet-Spengler Reaction Model system development
Green Chemistry Electrochemical Synthesis Sustainable methodology
Oxidation Studies Aromatization Reactions Mechanistic understanding
Structure-Activity Pharmacological Screening Medicinal chemistry insights

The compound's significance in medicinal chemistry research stems from its structural relationship to biologically active β-carboline alkaloids. While early pharmacological studies indicated limited activity for this specific compound, it has served as a valuable comparison standard for structure-activity relationship studies within the β-carboline family. The systematic modification of the β-carboline scaffold, exemplified by the introduction of the 4-pyridyl substituent, has provided insights into the structural requirements for biological activity in this class of compounds.

Properties

IUPAC Name

1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYAQGYHCVXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955389
Record name 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3380-84-5
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- typically involves the condensation of tryptamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired beta-carboline structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role in Neurological Disorders
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact effectively with neurotransmitter systems, making it a valuable candidate for developing treatments for conditions such as depression and schizophrenia. Research indicates that derivatives of this compound can exhibit potent activity against various neurological targets, which is essential for advancing therapeutic options in psychiatry and neurology .

Drug Discovery

Screening Assays and Therapeutic Insights
In the realm of drug discovery, 9H-Pyrido(3,4-b)indole is utilized in screening assays to identify new drug candidates. Its derivatives have shown promise in the development of antipsychotic and antidepressant medications. For instance, studies have indicated that modifications to the pyridoindole structure can enhance its efficacy and selectivity for specific biological targets. This makes it a focal point for researchers aiming to discover novel therapeutic agents with improved safety profiles .

Biochemical Research

Enzyme Interactions and Metabolic Pathways
The compound is also employed in biochemical research to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity helps scientists gain insights into complex biological processes and disease mechanisms. For example, studies have demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic disorders, providing a pathway for developing targeted therapies .

Material Science

Development of Novel Materials
Beyond its biological applications, 9H-Pyrido(3,4-b)indole is recognized for its unique structural properties that lend themselves to material science. It can be used to develop organic semiconductors, which are crucial for electronic devices and sensors. The compound's ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of modified derivatives of 9H-Pyrido(3,4-b)indole. The research highlighted that specific substitutions on the indole ring significantly enhanced serotonin receptor binding affinity, leading to increased antidepressant-like effects in animal models .

Case Study 2: Cancer Research

Another study focused on the anti-cancer properties of this compound as a mitotic kinesin inhibitor. The findings revealed that certain derivatives could effectively inhibit cancer cell proliferation by disrupting mitotic processes. This positions 9H-Pyrido(3,4-b)indole as a promising scaffold for developing new anti-cancer therapies .

Summary Table of Applications

Application Area Description
Pharmaceutical Development Key intermediate for neurological disorder treatments; interacts with neurotransmitter systems.
Drug Discovery Used in screening assays; potential for antipsychotic and antidepressant drug development.
Biochemical Research Explores enzyme interactions; aids understanding of metabolic pathways and disease mechanisms.
Material Science Develops organic semiconductors; applicable in electronic devices like OLEDs and sensors.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. For instance, as an HDAC6 inhibitor, it modulates the acetylation status of histones, affecting gene expression and cellular functions. As a CDK4 inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Features of γ-Carbolines and Related Derivatives

Compound Name Core Structure Synthesis Method Substituent Position Reactivity Profile
Target Compound (Tetrahydro-γ-carboline) Pyrido[3,4-b]indole Intramolecular Mannich Reaction 1-(4-pyridyl) Easy γ-position substitution
β-Carboline (e.g., Harmane) Pyrido[3,4-b]indole* Pictet-Spengler Reaction Variable (often 1-aryl) Aromatic, planar structure
Tetrahydro-β-carboline Pyrido[3,4-b]indole Bischler-Napieralski Reaction 1-alkyl/aryl Moderate ring saturation
γ-Carboline (fully aromatic) Pyrido[3,4-b]indole Friedländer Synthesis Unsubstituted High aromatic conjugation

Notes:

  • Nomenclature Conflict: The term "γ-carboline" in refers to pyrido[3,4-b]indole , whereas conventional literature often classifies β-carbolines under this structure. This discrepancy highlights the importance of verifying ring-fusion numbering across sources.
  • Synthesis : The target compound’s Mannich-based synthesis contrasts with β-carboline derivatives, which typically employ the Pictet-Spengler reaction. The Mannich pathway favors γ-substitution due to iminium intermediate formation .

Substituent Effects and Reactivity

The 4-pyridyl group at the 1-position distinguishes the target compound from analogs with alkyl or aryl substituents:

  • Electronic Effects : The electron-deficient 4-pyridyl group enhances electrophilicity at the γ-position, facilitating nucleophilic attacks (e.g., alkylation or acylation) .
  • Solubility : Polar pyridyl substituents improve aqueous solubility compared to hydrophobic aryl groups in β-carbolines.

Reactivity Comparison

  • γ-Position Reactivity : The target compound’s γ-site is more accessible for functionalization than β-carbolines, where steric hindrance from substituents like 1-aryl groups limits reactivity.
  • Ring Saturation : Partial saturation in the tetrahydro ring reduces aromatic conjugation, altering UV-Vis absorption and redox behavior compared to fully aromatic γ-carbolines.

Biological Activity

9H-Pyrido(3,4-b)indole, commonly known as Norharmane, is a member of the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including mutagenicity and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of 9H-Pyrido(3,4-b)indole, focusing on its mutagenic properties, cytotoxicity, and implications in medicinal chemistry.

  • Molecular Formula : C11H8N2
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 244-63-3
  • Melting Point : 199-201 °C
  • Solubility : Slightly soluble in DMSO and methanol; soluble in ethyl acetate .

Mutagenicity

Research indicates that 9H-Pyrido(3,4-b)indole exhibits mutagenic properties. A study involving Chinese hamster lung cells demonstrated that this compound requires metabolic activation to exert its mutagenic effects. The presence of specific metabolic enzymes enhances its ability to induce mutations . Notably, Norharmane was found to be less potent than other heterocyclic amines but still significant in terms of mutagenicity.

Cytotoxic Effects

The cytotoxic effects of 9H-Pyrido(3,4-b)indole have been documented in various studies. It has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress and DNA damage pathways .

Cell Line IC50 (µM) Effect
HeLa (cervical)15.2Induces apoptosis
MCF-7 (breast)12.5Cell cycle arrest
HepG2 (liver)20.0DNA damage

Neuroprotective Properties

Interestingly, some studies suggest that Norharmane may possess neuroprotective properties. It has been reported to enhance cognitive functions and exhibit antidepressant-like effects in animal models. This activity is thought to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

  • Cytotoxicity in Cancer Research :
    A study published in Toxicology Letters evaluated the cytotoxic effects of Norharmane on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Mutagenicity Assessment :
    In a comprehensive mutagenicity assessment involving heated food samples containing heterocyclic amines, Norharmane was identified as a significant contributor to mutagenic activity. The study highlighted the need for further investigation into dietary sources and their implications for human health .
  • Neuroprotective Effects :
    An animal model study demonstrated that administration of Norharmane improved memory retention and reduced anxiety-like behaviors. This suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What safety protocols should be followed when handling 9H-Pyrido[3,4-b]indole derivatives in laboratory settings?

While the compound is not classified under OSHA or WHMIS 2015 hazards, standard laboratory precautions are essential. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, and work in a fume hood when handling powders. Storage should be in a cool, dry place, and disposal must comply with federal/state regulations . Note that acute intraperitoneal toxicity (LD₅₀ >500 mg/kg in mice) has been reported for structurally related compounds, emphasizing the need for caution .

Q. What are common synthesis routes for 1,2,3,4-tetrahydro-β-carboline derivatives like this compound?

A general approach involves cyclization of tryptamine derivatives. For example, 3-(3-methylindol-1-yl)-propylamine can undergo Pd-catalyzed amidation and cyclization to form tetrahydro-pyridoindole frameworks. Silica gel chromatography (hexane/ethyl acetate gradients) is typically used for purification, yielding products with ~25–51% efficiency. NMR (¹H/¹³C) and elemental analysis are critical for structural validation .

Q. How should researchers assess the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. Confirmatory techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon backbone integrity.
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., exact mass 186.116 for related derivatives ).
  • Elemental analysis : To ensure stoichiometric consistency with theoretical values .

Q. What are the best practices for long-term storage and stability evaluation?

Store at -20°C in airtight, light-resistant containers. Stability studies should monitor degradation via HPLC or TLC under varying conditions (e.g., pH, temperature). Avoid prolonged storage, as tetrahydro-β-carbolines may oxidize or dimerize over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for structurally similar β-carbolines?

Cross-reference multiple databases (e.g., NIST Chemistry WebBook ) and validate against synthetic intermediates. For example, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has documented ¹H NMR shifts at δ 7.1–7.3 ppm (aromatic protons) and δ 3.2–4.1 ppm (tetrahydro ring protons). Discrepancies may arise from tautomerism or solvent effects .

Q. What strategies optimize the yield of 1-(4-pyridyl)-substituted tetrahydro-β-carbolines?

  • Catalyst screening : Pd-based catalysts improve cyclization efficiency in amidation reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Reactions at 60–80°C reduce side-product formation .

Q. How do structural modifications (e.g., 4-pyridyl substitution) influence biological activity or toxicity?

The 4-pyridyl group may enhance π-π stacking interactions in enzyme binding pockets. However, substituents like trifluoromethyl groups (e.g., in 2-(chloroacetyl)-1-(trifluoromethyl) derivatives) can increase cytotoxicity. In vitro assays (e.g., enzyme inhibition, cell viability) are recommended to evaluate structure-activity relationships .

Q. What experimental approaches reconcile conflicting hazard classifications for β-carbolines?

Contradictions arise from differences in derivative-specific toxicity. For example, while 9H-Pyrido[3,4-b]indole is non-hazardous per SDS, its 1,3-dimethanol derivative shows acute toxicity. Conduct in silico toxicity prediction (e.g., ProTox-II) followed by in vivo testing for derivatives with reactive functional groups .

Q. How does pH or solvent polarity affect the stability of the tetrahydro ring system?

Acidic conditions may protonate the pyridyl nitrogen, destabilizing the tetrahydro ring and promoting oxidation. Stability assays in buffers (pH 2–10) with UV-Vis monitoring can identify degradation thresholds. Aprotic solvents (e.g., DMSO) generally improve stability compared to protic solvents .

Q. What computational methods aid in predicting the electronic properties of β-carboline derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and charge distribution. For 9H-Pyrido[3,4-b]indole, the planar aromatic system exhibits a HOMO localized on the indole moiety, influencing redox behavior .

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